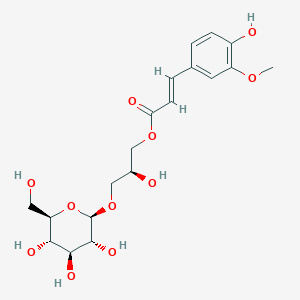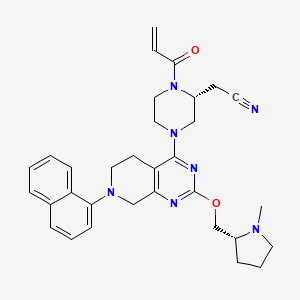
Regaloside F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Regaloside F is a phenolic glycerol glucoside that can be found in the bulbs of lilies, specifically Lilium lancifolium . It has the molecular formula C19H26O11 and a molecular weight of 430.4 g/mol . This compound is known for its potential protective effects on cells and its various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Regaloside F is typically obtained through extraction from lily plants. The extraction can be carried out using water, acid, or organic solvents . The process involves crystallization and chromatography techniques to purify the compound to a higher degree .
Industrial Production Methods
In industrial settings, deep eutectic solvents (DESs) have been optimized to extract phenolic acids, including this compound, from lily bulbs. The optimized conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the DES of 20% . This method is considered efficient and environmentally friendly.
化学反応の分析
Types of Reactions
Regaloside F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions include modified phenolic glycerol glucosides, which can have different biological activities and applications.
科学的研究の応用
Regaloside F has a wide range of applications in scientific research:
作用機序
Regaloside F exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets include mitochondrial pathways, where it helps in maintaining mitochondrial integrity and function .
類似化合物との比較
Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Regaloside E
- Regaloside G
Uniqueness
Regaloside F is unique due to its specific structure and the dual feruloyl groups attached to the glycerol backbone . This structure contributes to its potent antioxidant properties and its ability to protect cells from oxidative damage.
特性
分子式 |
C19H26O11 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1 |
InChIキー |
ZGENOXMVMATRDW-FSTLHUPISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)



![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)

![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)


![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)
![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

